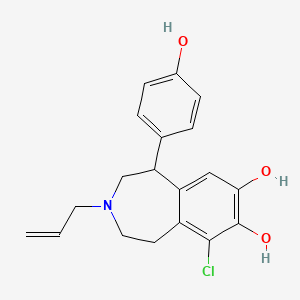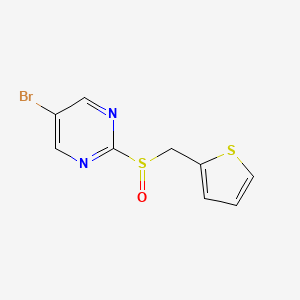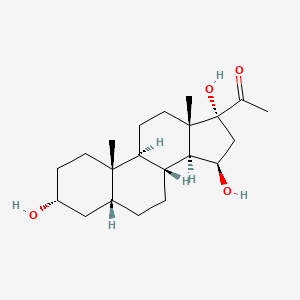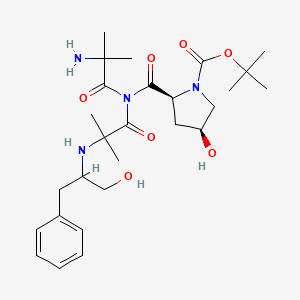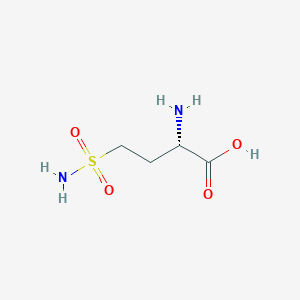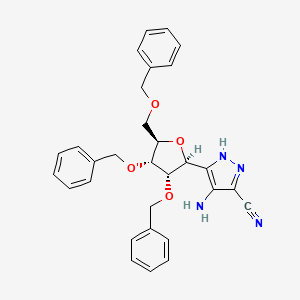
4-(Hydroxymethyl)benzenediazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)benzenediazonium(1+), also known as 4-hmbdi, belongs to the class of organic compounds known as benzyl alcohols. These are organic compounds containing the phenylmethanol substructure. 4-(Hydroxymethyl)benzenediazonium(1+) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-(hydroxymethyl)benzenediazonium(1+) is primarily located in the cytoplasm. Outside of the human body, 4-(hydroxymethyl)benzenediazonium(1+) can be found in mushrooms. This makes 4-(hydroxymethyl)benzenediazonium(1+) a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Carcinogenic Properties in Agaricus Bisporus
4-(Hydroxymethyl)benzenediazonium, an ingredient in the cultivated mushroom Agaricus bisporus, has been studied for its carcinogenic properties. Research demonstrates that it can induce glandular stomach tumors in mice, with incidences of 30% in females and 32% in males. The tumors were identified as polypoid adenomas and adenocarcinomas (Tóth, Nagel, & Ross, 1982). Additionally, this compound has been shown to cause subcutaneous tissue and skin tumors in Swiss mice (Tóth, Patil, & Jae, 1981).
DNA Strand Breaking
4-(Hydroxymethyl)benzenediazonium salt (HMBD) has been found to generate a carbon-centered radical, leading to DNA strand breaking. This was observed in plasmid supercoiled DNA and may contribute to the cytotoxicity of HMBD. The compound's DNA-breaking activity was evident in the absence of molecular oxygen, indicating direct involvement of the carbon-centered radical (Hiramoto, Kaku, Kato, & Kikugawa, 1995).
DNA Base and Deoxyribose Modification
The same compound has been found to modify the base and sugar moieties of DNA. When incubated with deoxyribonucleosides, a decrease in their levels was observed, indicating damage to DNA. The results suggest that the 4-(hydroxymethyl)phenyl radical generated from HMBD can directly modify the base and the sugar moieties of DNA under mild conditions (Hiramoto, Kaku, Sueyoshi, Fujise, & Kikugawa, 1995).
Photochemical Generation of Phenyl Cations
The benzenediazonium cation and its derivatives were photolyzed, leading to the generation of phenyl cations and their reactions with bases/nucleophiles. This study contributes to the understanding of the reactivity of benzenediazonium derivatives under photochemical conditions (Steenken, Ashokkumar, Maruthamuthu, & McCLELLAND, 1998).
Electrochemical Formation of Phenyl Layers
4-NO2 and 4-Br benzenediazonium salts were electrochemically reduced on H-terminated Si(111) electrodes, resulting in the formation of robust organic films. This research is relevant for understanding the application of benzenediazonium salts in surface modification and material science (Villeneuve, Pinson, Bernard, & Allongue, 1997).
Propiedades
Número CAS |
78246-53-4 |
|---|---|
Nombre del producto |
4-(Hydroxymethyl)benzenediazonium |
Fórmula molecular |
C7H7N2O+ |
Peso molecular |
135.14 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)benzenediazonium |
InChI |
InChI=1S/C7H7N2O/c8-9-7-3-1-6(5-10)2-4-7/h1-4,10H,5H2/q+1 |
Clave InChI |
BTKRSPXVXZNYGV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CO)[N+]#N |
SMILES canónico |
C1=CC(=CC=C1CO)[N+]#N |
Otros números CAS |
78246-53-4 |
Números CAS relacionados |
78246-54-5 (tetrafluoroborate(1-)) |
Sinónimos |
4-(hydroxymethyl)benzenediazonium ion 4-(hydroxymethyl)benzenediazonium ion, tetrafluoroborate (1-) 4-(hydroxymethyl)benzenediazonium sulfate 4-(hydroxymethyl)benzenediazonium tetrafluoroborate 4-HMBDI |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



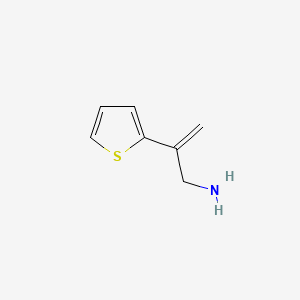
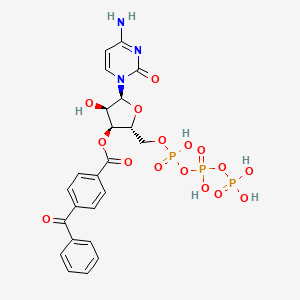
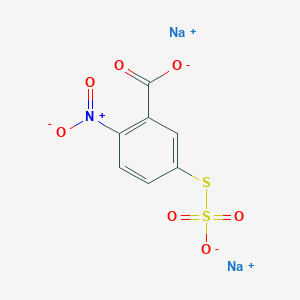
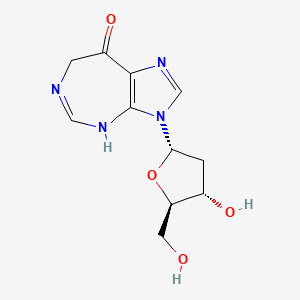
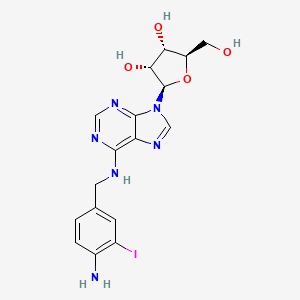
![7-(Dimethylamino)-8-methoxy-9-methyl-6,7,8,9-tetrahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-16-ol](/img/structure/B1203712.png)
